VapD protein

thermostability ribonuclease Xylella fastidiosa

VapD protein (virulence-associated protein D, CAS 147571-30-0) is a bacterial endoribonuclease belonging to the VapD/Cas2 superfamily of interferases, registered as a MeSH Supplementary Concept encompassing VapD orthologs from multiple Gram-negative and Gram-positive pathogens. The protein was first discovered as a component of the vapABCD virulence locus in Dichelobacter nodosus and has since been structurally and functionally characterized in Helicobacter pylori, Haemophilus influenzae, Xylella fastidiosa, and Rhodococcus equi, where it functions either as a stand-alone enzyme or as the toxic component of type II toxin-antitoxin (TA) systems paired with cognate antitoxins such as VapX, VapY, or VapW.

Molecular Formula C10H16N2O
Molecular Weight 0
CAS No. 147571-30-0
Cat. No. B1176291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVapD protein
CAS147571-30-0
SynonymsVapD protein
Molecular FormulaC10H16N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VapD Protein (CAS 147571-30-0) Procurement Guide: Species-Dependent Structural, Enzymatic, and Virulence Properties


VapD protein (virulence-associated protein D, CAS 147571-30-0) is a bacterial endoribonuclease belonging to the VapD/Cas2 superfamily of interferases, registered as a MeSH Supplementary Concept encompassing VapD orthologs from multiple Gram-negative and Gram-positive pathogens [1]. The protein was first discovered as a component of the vapABCD virulence locus in Dichelobacter nodosus and has since been structurally and functionally characterized in Helicobacter pylori, Haemophilus influenzae, Xylella fastidiosa, and Rhodococcus equi, where it functions either as a stand-alone enzyme or as the toxic component of type II toxin-antitoxin (TA) systems paired with cognate antitoxins such as VapX, VapY, or VapW [2]. VapD proteins share a conserved ferredoxin-like or β-barrel fold and exhibit purine-preferential endoribonuclease activity implicated in virulence, stress response, and CRISPR-Cas immunity evolution.

Why VapD Orthologs from Different Species Cannot Be Interchanged in Experimental or Industrial Workflows


Despite sharing sequence homology within the VapD/Cas2 family, VapD proteins from different bacterial species display fundamentally divergent quaternary structures (monomeric β-barrel in R. equi vs. dimeric ferredoxin-like fold in H. pylori and H. influenzae), thermostability (X. fastidiosa VapD retains activity at 90°C with Tm 83°C while H. pylori VapD has not been characterized beyond 37°C assays), substrate preferences, and TA partnership architectures [1][2][3]. These differences directly impact in vitro activity, antibody recognition, crystallization behavior, and biological interpretation, making species-level specification mandatory for procurement and experimental reproducibility.

VapD Protein (CAS 147571-30-0) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons by Ortholog


Thermostability: X. fastidiosa VapD (Tm 83°C, Active at 90°C) vs. Mesophilic VapD Orthologs

X. fastidiosa VapD (Xf-VapD) exhibits a melting temperature (Tm) of 83°C as determined by circular dichroism spectroscopy across a 20–100°C gradient, and retains approximately 50% of its ribonuclease activity at 90°C relative to 37°C (RFU reduction from baseline at 37°C to ~50% of maximum at 90°C) in the RNaseAlert QC fluorometric assay [1]. By contrast, H. pylori VapD (HP0315) has only been enzymatically characterized at 37°C in standard RNase activity assays with no thermostability data reported [2], and H. influenzae VapD structural and functional studies were conducted exclusively under mesophilic conditions (25–37°C) [3]. This 46°C differential in operational temperature tolerance is the only quantitatively documented thermostability benchmark within the VapD family.

thermostability ribonuclease Xylella fastidiosa

Quaternary Structure: Monomeric β-Barrel (R. equi VapD) vs. Dimeric Ferredoxin-Like Fold (H. pylori, H. influenzae VapD)

R. equi VapD (PDB 4CSB) is a monomer in solution as confirmed by multi-angle laser light scattering (MALLS) and crystallizes as an elliptical, compact eight-stranded β-barrel with a novel strand topology and pseudo-twofold symmetry (resolution 1.9 Å) [1]. In stark contrast, H. pylori HP0315 (PDB 3UI3, 2.8 Å) and H. influenzae VapD (PDB 6ZI0, 2.5 Å) adopt a dimeric ferredoxin-like fold where two subunits jointly form the catalytic cleft, with the minimal nuclease-active unit confirmed as a dimer [2][3]. The R. equi VapD monomer has no known ribonuclease activity, and its surface features a distinctive glycine-rich 'bald' patch absent from the dimeric orthologs [1].

oligomeric state crystal structure Rhodococcus equi

RNase Substrate Specificity: Purine-Specific (H. pylori HP0315) vs. General RNase Activity (X. fastidiosa VapD)

H. pylori VapD (HP0315) exhibits purine-specific endoribonuclease activity, cleaving mRNA preferentially before adenosine (A) and guanosine (G) nucleotides as demonstrated by sequencing of cleavage products [1]. H. influenzae VapD similarly demonstrates preferential cleavage before purine residues in vitro [2]. X. fastidiosa VapD (Xf-VapD) exhibits general ribonuclease activity demonstrated via the RNaseAlert QC System and total E. coli RNA degradation assays, but no nucleotide-level cleavage specificity has been reported; additionally, Xf-VapD shows no detectable DNase activity against long dsDNA (2 kb), short dsDNA (20 bp), or ssDNA (26 nt) substrates at concentrations up to 50 μM [3]. The catalytic residues identified for HP0315 (D7, L13, S43, D76) differ from those in the Cas2 family, indicating functional divergence even within the superfamily [1].

endoribonuclease substrate specificity HP0315

Toxin-Antitoxin Complex Architecture: H. influenzae VapXD 2:1 Stoichiometry vs. Stand-Alone VapD in H. pylori

The H. influenzae VapXD toxin-antitoxin complex assembles with an unusual 2:1 molecular stoichiometry where a Cas2-like homodimer of VapD binds a single VapX antitoxin molecule, as determined by X-ray crystallography (PDB 6ZN8) [1]. This contrasts with H. pylori VapD (HP0315), which exists as a stand-alone protein genetically adjacent to HP0316 (an antitoxin-related protein) but does not form a functional TA complex [2]. Additionally, the newly discovered VapW antitoxin family represents catalytically inactivated VapD homologs that bind VapD dimers via the hexamerization interface rather than active-site occlusion, a unique evolutionary mechanism not observed in any other TA system [3].

toxin-antitoxin system VapXD stoichiometry

Biofilm-Associated Expression: X. fastidiosa VapD Upregulation in Virulent Biofilm vs. Non-Pathogenic Strain

In X. fastidiosa strain 9a5c (virulent), Xf-VapD protein expression increased significantly during mature biofilm (day 20) and dispersion (day 30) stages compared to planktonic growth, whereas the non-pathogenic strain J1a12 showed no significant biofilm-associated expression increase across the same time points, as quantified by western blot densitometry [1]. In the human gastric pathogen H. pylori, VapD transcription increased up to two-fold above basal levels inside AGS adenocarcinoma cells, with peak expression at 36 hours post-infection (from relative expression 1.46 to 2.01), and VapD was detected in gastric biopsies from patients with follicular gastritis, peptic ulcers, and gastric adenocarcinoma [2]. These orthogonal findings in plant and human pathosystems establish VapD as a conserved virulence-associated factor with context-dependent expression regulation.

biofilm virulence Xylella fastidiosa

Genetic Context and Evolutionary Plasticity: VapD Stand-Alone Genes vs. Diverse TA Partnerships (VapX, VapY, VapW Antitoxins)

A comprehensive 2025 census of vapD-like genes across bacterial genomes identified three distinct antitoxin families (VapX, VapY, VapW) partnering with VapD toxins in fundamentally different architectures [1]. VapX antitoxins share an SH3 fold with five anti-parallel β-sheets forming a barrel; VapY antitoxins have no sequence similarity to VapX but share the same SH3 fold; VapW antitoxins are catalytically inactivated VapD homologs that lack the conserved dimerization interface essential for nuclease activity (a unique case where a toxin evolved into an antitoxin) [1]. The stand-alone H. pylori VapD (HP0315) may represent an evolutionary intermediate between CRISPR-Cas2 and TA systems [2]. Furthermore, vapD deletion in H. influenzae significantly decreased bacterial survival in co-culture with primary human respiratory tissue at the air-liquid interface and in the chinchilla model of otitis media [3].

toxin-antitoxin evolution VapW CRISPR-Cas2

VapD Protein (CAS 147571-30-0) Application-Linked Procurement Scenarios Based on Quantitative Evidence


Thermophilic in vitro RNA Processing and Industrial Biocatalysis

For applications requiring ribonuclease activity at elevated temperatures (e.g., RNA processing under denaturing conditions, thermophilic biocatalysis), X. fastidiosa VapD is the only VapD ortholog with demonstrated thermostability: Tm of 83°C and 50% residual activity at 90°C [1]. All other characterized VapD orthologs (H. pylori, H. influenzae) lack published thermostability data above 37°C. Procurement specification: recombinant Xf-VapD (ORF XFb0051, 16.5 kDa purified, 6.85 mg/L bacterial culture yield) with activity verified by RNaseAlert QC fluorometric assay [1].

CRISPR-Cas2 Evolutionary and Structural Biology Studies

For investigating the evolutionary relationship between VapD and CRISPR-Cas2 systems, H. pylori HP0315 is the best-characterized structural and functional model: crystal structure solved at 2.8 Å, purine-specific endoribonuclease activity confirmed, catalytic residues (D7, L13, S43, D76) mapped by mutagenesis, and identified as a potential evolutionary intermediate that does not belong to either Cas2 or classical TA systems [2]. Unlike H. influenzae VapD, HP0315 functions independently of a TA complex, simplifying in vitro reconstitution [2].

Type II Toxin-Antitoxin Functional Reconstitution and Inhibition Mechanism Studies

H. influenzae VapD in complex with VapX (VapXD) provides the only structurally characterized VapD TA system with a complete 2:1 complex structure (PDB 6ZN8), revealing an unusual stoichiometry where a Cas2-like VapD homodimer binds a single VapX antitoxin via an asymmetrical cavity [3]. For researchers studying TA system inhibition mechanisms, this is the only VapD ortholog with a co-crystal structure of the intact toxin-antitoxin complex. Additionally, the newly characterized VapD-VapW system offers a unique model for studying toxin-to-antitoxin evolutionary transitions where an inactive VapD homolog functions as an antitoxin through hexamerization-interface binding [4].

Host-Pathogen Interaction and Intracellular Survival Research

H. pylori VapD is the only VapD ortholog with quantitative transcription data from human intracellular infection models: vapD mRNA increases 2-fold (1.46→2.01 relative expression) within 36 hours of AGS gastric epithelial cell co-culture and is detected in gastric biopsies from patients with follicular gastritis, peptic ulcers, and adenocarcinoma (p=0.029 for higher expression in antrum biopsies of follicular gastritis patients) [5]. For plant pathogen virulence models, X. fastidiosa VapD offers biofilm-dependent expression data in a pathosystem with economic relevance to global citrus agriculture [1].

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